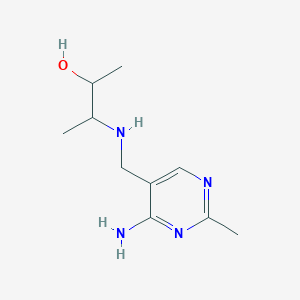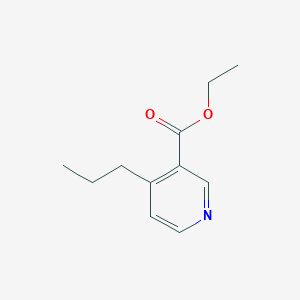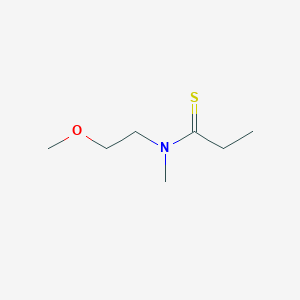![molecular formula C9H5N3S2 B15246983 2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole is a heterocyclic compound that contains both a thiadiazole and a benzothiazole ring. These types of compounds are known for their diverse biological activities and are often used as pharmacophores in drug design. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3) to produce 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine. This intermediate is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various heterocyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiadiazole rings.
Applications De Recherche Scientifique
2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells .
Comparaison Avec Des Composés Similaires
2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzothiazole derivatives: Compounds containing the benzothiazole ring are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer effects.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and makes it a versatile compound in drug design and development.
Propriétés
Formule moléculaire |
C9H5N3S2 |
|---|---|
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
2-(1,3,4-thiadiazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H5N3S2/c1-2-4-7-6(3-1)11-8(14-7)9-12-10-5-13-9/h1-5H |
Clé InChI |
IBMDVTOPKFNSEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=NN=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



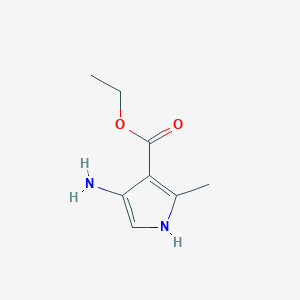

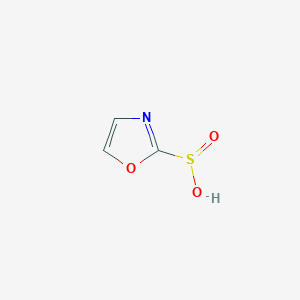
![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
